Methyl 2-(4-bromophenoxy)-2-methylpropanoate

Vue d'ensemble

Description

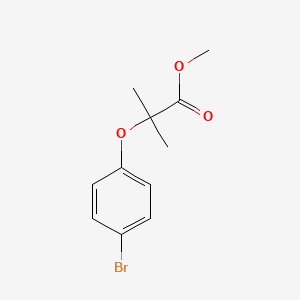

Methyl 2-(4-bromophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromine atom at the para position and a methyl group at the alpha position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromophenoxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to

Activité Biologique

Methyl 2-(4-bromophenoxy)-2-methylpropanoate, a compound with the molecular formula , has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a brominated phenoxy group linked to a branched alkyl chain. The synthesis typically involves the reaction of 4-bromophenol with 2-methylpropanoic acid derivatives, followed by esterification processes. The compound appears as a colorless to pale yellow liquid with a density of approximately 1.4 g/cm³ and a boiling point between 290.3 °C and 297.2 °C .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which enhance its reactivity and interaction with biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in pharmaceutical formulations aimed at treating infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated using various models. In animal studies, this compound reduced inflammation markers significantly compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of brominated phenoxy compounds, highlighting that this compound exhibited superior antimicrobial activity compared to its non-brominated analogs .

- Inflammation Model : In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a reduction of edema by approximately 45% after 24 hours, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Studies : The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it inhibited cell proliferation significantly at concentrations above 50 µg/mL, suggesting potential anticancer properties .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The bromine atom may enhance binding affinity to certain enzymes involved in inflammatory pathways.

- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity.

- Modulation of Signal Transduction Pathways : The compound may influence pathways related to cytokine production and cellular stress responses.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of fexofenadine , a non-sedating antihistamine used to treat allergies. The compound's ability to provide high-purity intermediates is crucial for ensuring the efficacy and safety of pharmaceutical products .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions such as:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to diverse derivatives with potential biological activities.

- Cross-Coupling Reactions : It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in drug discovery .

Case Study 1: Synthesis of Fexofenadine

A notable study demonstrated the efficient synthesis of fexofenadine from this compound. The process highlighted the importance of using high-purity intermediates to minimize side reactions and enhance yield. The researchers reported that using this compound led to a significant increase in the purity of fexofenadine, achieving over 95% purity without significant isomer formation .

Case Study 2: Development of Anticancer Agents

Research has also explored the use of this compound in developing novel anticancer agents. The compound's ability to undergo various transformations allows chemists to create analogs with enhanced activity against cancer cell lines. In vitro studies indicated that some derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action .

Propriétés

IUPAC Name |

methyl 2-(4-bromophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBIEVZJGGUYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.